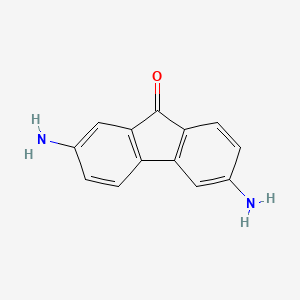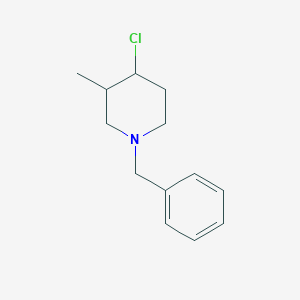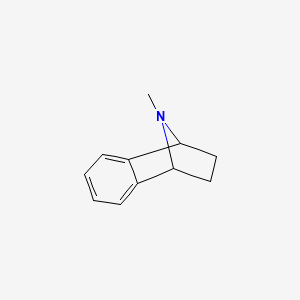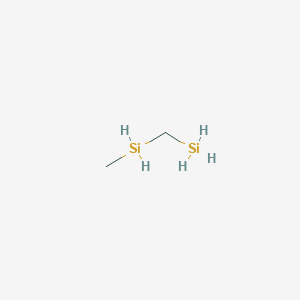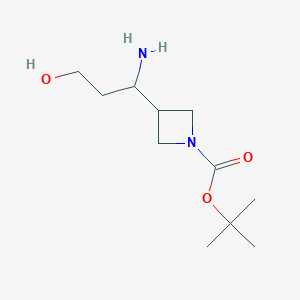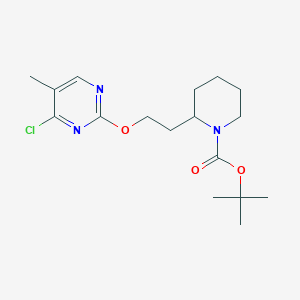
tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a pyrimidine moiety
准备方法
The synthesis of tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylpyrimidine and piperidine.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
化学反应分析
tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group of the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature and pH are optimized based on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while substitution may result in various substituted derivatives.
科学研究应用
tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be utilized in the development of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: It can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
相似化合物的比较
tert-Butyl 2-(2-((4-chloro-5-methylpyrimidin-2-yl)oxy)ethyl)piperidine-1-carboxylate can be compared with similar compounds:
tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate: This compound also features a pyrimidine ring and a tert-butyl ester group but differs in the piperazine ring structure.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: This compound has a similar piperidine ring but with a different substituent on the aromatic ring.
Uniqueness: The unique combination of the pyrimidine moiety and the piperidine ring in this compound provides distinct chemical and biological properties, making it valuable for specific applications.
属性
IUPAC Name |
tert-butyl 2-[2-(4-chloro-5-methylpyrimidin-2-yl)oxyethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3/c1-12-11-19-15(20-14(12)18)23-10-8-13-7-5-6-9-21(13)16(22)24-17(2,3)4/h11,13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRSTRMZYPWULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)OCCC2CCCCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)
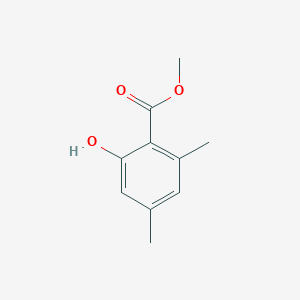
![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
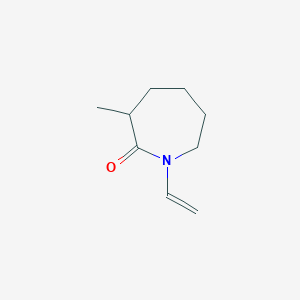
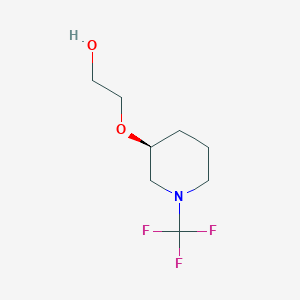

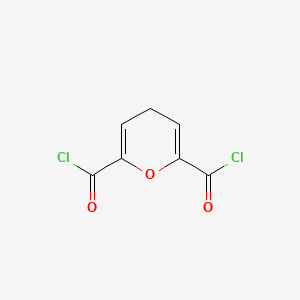
![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)
![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
